Isotopic Mass Shift for Quantification
Descarbon Sildenafil-d3 is differentiated by a defined mass shift of +3.02 Da relative to its non-deuterated counterpart (Descarbon Sildenafil, monoisotopic mass ~448.5 Da), resulting from the substitution of three hydrogen atoms with deuterium (N-methyl-d3-piperazine) . This mass difference allows for baseline resolution in MS detection without altering chromatographic retention time, ensuring co-elution for effective matrix effect compensation. In contrast, a common alternative internal standard, Sildenafil-d8 (octadeuterated), provides a larger mass shift (+8 Da) but represents a different parent compound (sildenafil itself) rather than the target impurity Descarbon Sildenafil. This structural dissimilarity can introduce differential ionization efficiency or recovery, potentially biasing quantification of the impurity analyte. The specific isotopic enrichment of Descarbon Sildenafil-d3 is certified at ≥99 atom % D .
| Evidence Dimension | Mass shift relative to non-deuterated analyte |
|---|---|
| Target Compound Data | +3.02 Da (monoisotopic mass: 451.56 Da) |
| Comparator Or Baseline | Sildenafil-d8: +8 Da mass shift relative to sildenafil (not Descarbon Sildenafil) |
| Quantified Difference | Descarbon Sildenafil-d3 is structurally identical to the target analyte (Descarbon Sildenafil), ensuring identical ionization efficiency; Sildenafil-d8 is a different molecule, introducing potential bias in impurity quantification. |
| Conditions | LC-MS/MS analysis using electrospray ionization (ESI) positive mode |
Why This Matters
Procurement of Descarbon Sildenafil-d3 ensures the use of a true isotopic internal standard for accurate impurity profiling and method validation, as mandated by regulatory guidelines (ICH Q3A/B), which non-isotopic or structurally mismatched alternatives cannot guarantee.
